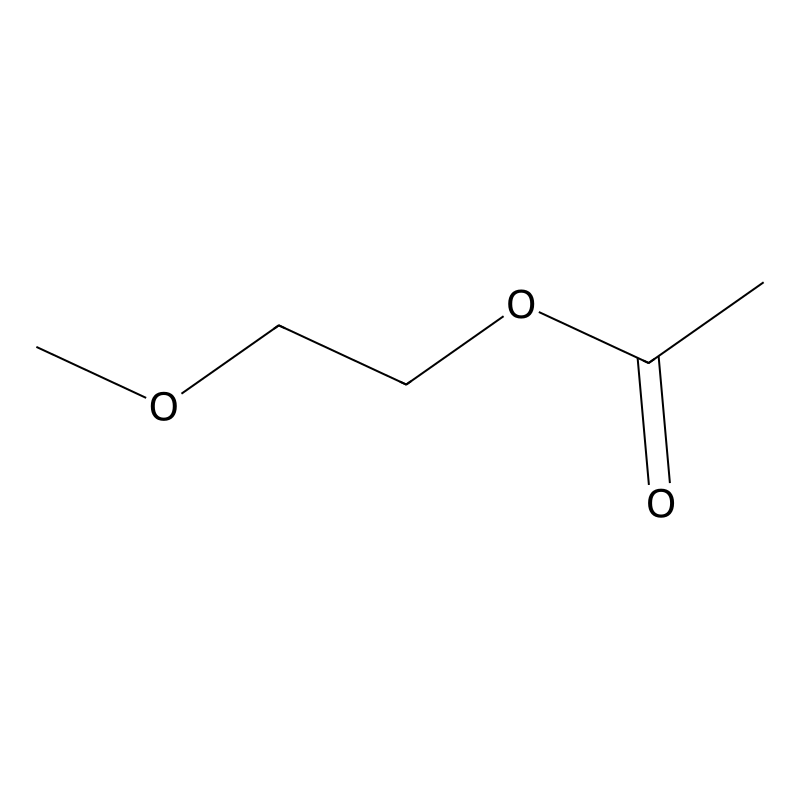

2-Methoxyethyl acetate

CH3COOCH2CH2OCH3

C5H10O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COOCH2CH2OCH3

C5H10O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.46 M

Miscible with most organic solvents, oils

Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride.

Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

2-Methoxyethyl acetate (CAS 110-49-6), commonly known as EGMEA, is a high-solvency, slow-evaporating ether-ester solvent characterized by a boiling point of 145°C [1]. Featuring a primary alcohol-derived backbone, it provides targeted solvency for a broad spectrum of natural and synthetic resins, including nitrocellulose, cellulose acetate, and specialized epoxies[2]. While largely replaced in broad-market applications by propylene-series glycol ethers due to regulatory classifications (Repr. 1B), EGMEA remains a critical procurement requirement in specialized industrial coatings, legacy semiconductor photoresists, and precision printing inks where its specific evaporation profile and high polymer penetration rate cannot be matched by modern alternatives without complete reformulation[1], [2].

The standard industrial substitute for EGMEA is Propylene Glycol Monomethyl Ether Acetate (PGMEA). While both share similar boiling points (~145°C vs. 146°C), generic substitution often fails in highly calibrated systems due to structural and volumetric differences [1]. EGMEA is derived from a primary alcohol, offering lower steric hindrance and a significantly smaller molar volume (~117 cm³/mol) compared to the secondary alcohol-derived PGMEA (~136 cm³/mol)[2]. This difference allows EGMEA to penetrate and dissolve dense, high-molecular-weight polymer matrices more rapidly. In legacy photoresists or high-bake aerospace coatings, replacing EGMEA with PGMEA without complete reformulation can lead to incomplete resin dissolution, altered film-forming kinetics, and unacceptable surface defects, forcing buyers to procure the exact EGMEA molecule for validated workflows [1].

Controlled Evaporation Rate for High-Bake Coating Leveling

In industrial coating and ink formulation, the evaporation rate dictates the open time and leveling quality of the final film. EGMEA exhibits a relative evaporation rate (RER) of approximately 0.30 to 0.35 (relative to n-butyl acetate = 1.0)[1]. In contrast, its primary substitute, PGMEA, evaporates slightly faster with an RER of 0.39 to 0.40 [2]. This 10–25% difference in evaporation kinetics means that substituting PGMEA into a system calibrated for EGMEA can result in premature drying, leading to brush marks, orange peel defects, or mesh-clogging in screen printing applications.

| Evidence Dimension | Relative Evaporation Rate (vs. n-Butyl Acetate = 1.0) |

| Target Compound Data | 0.30 - 0.35 |

| Comparator Or Baseline | 0.39 - 0.40 (PGMEA) |

| Quantified Difference | EGMEA evaporates approximately 10-25% slower than PGMEA. |

| Conditions | Standardized relative evaporation rate assays at ambient conditions. |

The slower evaporation profile of EGMEA provides an extended open time, which is critical for achieving defect-free leveling in specialized high-bake coatings and precision inks.

Lower Molar Volume for Enhanced Polymer Matrix Penetration

Solvent retention and polymer dissolution speed are heavily influenced by the molar volume of the solvent molecule. EGMEA has a calculated molar volume of 117 cm³/mol, which is notably smaller than the ~136 cm³/mol molar volume of PGMEA [1]. This ~14% reduction in volumetric size allows EGMEA to diffuse into tightly packed polymer networks (such as high-molecular-weight nitrocellulose) much faster than bulkier secondary ether-esters, preventing gelation and reducing the required mechanical mixing time during large-scale formulation.

| Evidence Dimension | Molar Volume |

| Target Compound Data | 117 cm³/mol |

| Comparator Or Baseline | ~136 cm³/mol (PGMEA) |

| Quantified Difference | EGMEA possesses a ~14% smaller molar volume than its propylene-based counterpart. |

| Conditions | Calculated from standard liquid density and molecular weight at 25°C. |

A smaller molar volume enables EGMEA to more easily diffuse into and dissolve tightly packed, high-molecular-weight resins, preventing gelation during formulation.

Primary Ether-Ester Structure for Unhindered Solvation

The molecular architecture of a solvent dictates its interaction with rigid polymer chains. EGMEA is a primary ether-ester, meaning the carbon adjacent to the ether linkage lacks the bulky methyl branch found in the secondary ether-ester PGMEA [1]. This lack of steric hindrance allows EGMEA to form tighter hydrogen bonds and polar interactions with solute molecules. For procurement teams sourcing solvents for legacy cellulose acetate or specialized epoxy formulations, this structural advantage translates to higher maximum resin loading capacities and consistent batch-to-batch reproducibility without the need for additional co-solvents.

| Evidence Dimension | Molecular Steric Hindrance |

| Target Compound Data | Primary alcohol-derived ether-ester (unhindered) |

| Comparator Or Baseline | Secondary alcohol-derived ether-ester (PGMEA, sterically hindered) |

| Quantified Difference | The lack of a secondary methyl branch in EGMEA allows for tighter solvent-solute hydrogen bonding. |

| Conditions | Solvation of rigid polymer chains in formulation environments. |

For legacy formulations relying on rapid and complete dissolution of rigid polymers, the unhindered structure of EGMEA ensures batch-to-batch reproducibility without extended mixing times.

Legacy Semiconductor Photoresists

EGMEA is strictly required for certain legacy positive and negative photoresist formulations where the spin-coating thickness and pre-bake evaporation kinetics were originally calibrated to its exact 0.30-0.35 relative evaporation rate [1]. Substituting PGMEA in these validated semiconductor nodes can cause edge-bead formation or improper photoacid generator (PAG) distribution, making EGMEA indispensable for maintaining established yields.

High-Performance Nitrocellulose and Cellulose Acetate Lacquers

Due to its small molar volume (117 cm³/mol) and unhindered primary ether-ester structure, EGMEA is a strictly specified solvent for dissolving high-molecular-weight cellulose derivatives [2]. It ensures rapid dissolution and prevents the 'blushing' or micro-gelation that can occur when using bulkier, secondary ether-esters in specialized wood, leather, or aerospace lacquers.

Precision Gravure and Silk-Screen Printing Inks

In specialty printing applications requiring extended open times on the screen or cylinder, EGMEA's slow evaporation rate and high solvency for vinyl and acrylic binders prevent premature drying and mesh-clogging[1]. This ensures high-resolution print quality and reduces equipment downtime compared to faster-evaporating alternatives.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a mild, ether-like odor.

Color/Form

Boiling Point

143.0 °C

145 °C

293°F

Flash Point

45 °C (120 °F) (CLOSED CUP)

55.6 °C (Open cup)

45 °C c.c.

120°F

Vapor Density

4.1 (Air = 1)

Relative vapor density (air = 1): 4.1

4.07

Density

1.0074 g/cu cm at 19 °C

Relative density (water = 1): 1.01

1.006

1.01

LogP

0.121

Odor

Ester-like odo

Melting Point

-70.0 °C

-65.1 °C

-65 °C

-85°F

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

2.00 mmHg

7.0 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 0.27

2 mmHg

Pictograms

Irritant;Health Hazard

Other CAS

32718-56-2

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Determination of 2-methyoxyethyl acetate concn in workplace air by GC.

Method: NIOSH 1451, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl cellosolve acetate; Matrix: air; Detection Limit: 10 ug per sample.

Method: OSHA 79; Procedure: gas chromatography using a flame ionization detector; Analyte: 2-methoxyethyl acetate; Matrix: air; Detection Limit: 1.7 ppb (8.4 ug/cu m).